molecular formula C16H11F3N4O B504113 6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide CAS No. 400078-66-2

6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide

Cat. No.: B504113
CAS No.: 400078-66-2
M. Wt: 332.28g/mol
InChI Key: VCIRUEDRQACROX-UHFFFAOYSA-N
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Description

6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide is a compound that features a pyrazole ring, a trifluoromethyl group, and a nicotinamide moiety

Chemical Reactions Analysis

Types of Reactions

6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The trifluoromethyl group and other substituents can be replaced under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the pyrazole ring and nicotinamide moiety contribute to its overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
  • 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
  • 6-Phenyl-3-(1H-pyrazol-1-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-pyrazol-1-yl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O/c17-16(18,19)12-3-1-4-13(9-12)22-15(24)11-5-6-14(20-10-11)23-8-2-7-21-23/h1-10H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIRUEDRQACROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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